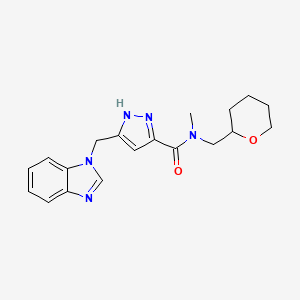![molecular formula C17H12BrClN2OS B6005663 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one, also known as BBIT, is a thiazolidinone compound that has been synthesized and studied for its potential applications in medicinal chemistry. BBIT has been found to have promising biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell wall synthesis in bacteria and fungi, as well as the induction of apoptosis in cancer cells. 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and antioxidant effects. It has also been found to modulate the expression of genes involved in the immune response and cellular signaling pathways.
Advantages and Limitations for Lab Experiments
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high potency and broad spectrum of activity against bacteria, fungi, and cancer cells. However, there are also limitations to its use, including its relatively low solubility in water and potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
Future Directions
There are several future directions for the study of 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one. One area of research is the development of derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one's potential as a therapeutic agent for the treatment of infectious diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one and its effects on cellular signaling pathways. Overall, 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has shown promising biological activities and has the potential to be developed into a valuable therapeutic agent.
Synthesis Methods
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2-aminobenzenethiol with 3-chloro-2-methylbenzaldehyde, followed by the reaction of the resulting intermediate with 2-bromobenzaldehyde and ammonium acetate. The final product is obtained through a cyclization reaction using thioacetic acid. The synthesis of 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain derivatives with different biological activities.
Scientific Research Applications
5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c1-10-13(19)7-4-8-14(10)20-17-21-16(22)15(23-17)9-11-5-2-3-6-12(11)18/h2-9H,1H3,(H,20,21,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKSZZOJTCMUDN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=CC=C3Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=CC=C3Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)

![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)

![4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
![2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)
![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)